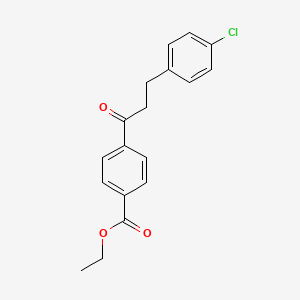
4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone
Vue d'ensemble
Description
4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is a chemical compound with the CAS number 898778-97-7 . It has a molecular formula of C17H13NO3 and a molecular weight of 279.3 . The IUPAC name for this compound is 4-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile .
Molecular Structure Analysis
The InChI code for 4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is 1S/C17H13NO3/c18-11-12-4-6-13(7-5-12)16(19)14-2-1-3-15(10-14)17-20-8-9-21-17/h1-7,10,17H,8-9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone, focusing on six unique applications:
Photoinitiators in Polymer Chemistry
4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is used as a photoinitiator in polymer chemistry. Photoinitiators are compounds that absorb light and produce reactive species, initiating polymerization. This compound’s unique structure allows it to efficiently absorb UV light and generate free radicals, making it ideal for applications in UV-curable coatings, inks, and adhesives .
Organic Synthesis Intermediates
In organic synthesis, 4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone serves as an intermediate for the preparation of various complex molecules. Its cyano and dioxolane groups provide versatile reactive sites for further chemical transformations, facilitating the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science and Nanotechnology
This compound is also explored in material science and nanotechnology for the development of advanced materials. Its ability to form stable complexes with metals and other substrates makes it useful in creating nanocomposites and functionalized surfaces. These materials have potential applications in electronics, sensors, and catalysis .
Photovoltaic Devices
In the field of renewable energy, 4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is investigated for use in photovoltaic devices. Its strong light-absorbing properties and ability to transfer electrons efficiently make it a candidate for organic photovoltaic cells, which aim to convert sunlight into electricity more efficiently .
Biological Imaging and Diagnostics
The compound’s fluorescent properties are harnessed in biological imaging and diagnostics. It can be used as a fluorescent probe to label and visualize biological molecules and structures, aiding in the study of cellular processes and disease mechanisms. This application is particularly valuable in medical research and diagnostics .
Environmental Chemistry
In environmental chemistry, 4’-Cyano-3-(1,3-dioxolan-2-YL)benzophenone is studied for its role in the degradation of pollutants. Its ability to generate reactive oxygen species under light exposure makes it effective in photodegradation processes, helping to break down harmful organic compounds in water and soil .
Propriétés
IUPAC Name |
4-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-4-6-13(7-5-12)16(19)14-2-1-3-15(10-14)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOYLUGQFKIJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645051 | |
| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Cyano-3-(1,3-dioxolan-2-YL)benzophenone | |
CAS RN |
898778-97-7 | |
| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















